molecular formula C14H11BrN2O2 B386324 2-bromo-N-(4-carbamoylphenyl)benzamide

2-bromo-N-(4-carbamoylphenyl)benzamide

Cat. No.: B386324
M. Wt: 319.15g/mol
InChI Key: JYPYSIBNVGGJSQ-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-carbamoylphenyl)benzamide is a brominated aromatic amide characterized by a benzamide core substituted with a bromine atom at the ortho position (C2) and a carbamoyl group at the para position (C4) of the aniline moiety.

Properties

Molecular Formula

C14H11BrN2O2

Molecular Weight

319.15g/mol

IUPAC Name

2-bromo-N-(4-carbamoylphenyl)benzamide

InChI

InChI=1S/C14H11BrN2O2/c15-12-4-2-1-3-11(12)14(19)17-10-7-5-9(6-8-10)13(16)18/h1-8H,(H2,16,18)(H,17,19)

InChI Key

JYPYSIBNVGGJSQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Brominated Benzamides

4-Bromo-N-(2-Nitrophenyl)Benzamide

  • Structural Differences : Replaces the carbamoyl group with a nitro group at the ortho position of the aniline ring.
  • Synthesis : Prepared via refluxing 4-bromobenzoyl chloride with 2-nitroaniline in acetonitrile .
  • Crystallography : Triclinic crystal system (space group P1) with two molecules per asymmetric unit. Bond lengths (C–Br: 1.89 Å) and angles align with typical bromobenzamide derivatives .
  • Reactivity : The nitro group enhances electrophilic substitution reactivity compared to the carbamoyl group, making it more suitable for further functionalization .

2-Bromo-N-(4-Oxo-4H-Chromen-2-yl)Benzamide (6j)

  • Structural Differences : Substitutes the carbamoylphenyl group with a chromen-4-one moiety.
  • Physicochemical Data :
    • Melting Point: 215–218°C
    • NMR: δ 11.93 (s, NH), 8.07–7.44 (m, aromatic protons)
    • Mass Spec: [M + H]+ at m/z 343.9917 .

N-(4-Bromophenyl)-4-(4-Methoxybenzamido)Benzamide

  • Structural Differences : Contains a methoxybenzamido substituent instead of a carbamoyl group.
  • Synthesis: Generated via a two-step procedure involving 4-amino-N-(4-bromophenyl)benzamide and 4-methoxybenzoyl chloride in THF .
  • Stability : The methoxy group improves solubility in organic solvents, contrasting with the polar carbamoyl group, which may enhance aqueous compatibility .

Comparison with Carbamoyl-Containing Analogs

N-(4-Carbamoylphenyl)Furan-2-Carboxamide (CFC)

  • Structural Differences : Replaces the bromobenzamide core with a furan-2-carboxamide.
  • Synthesis: Prepared using 4-aminobenzamide and 2-furoyl chloride in a dichloromethane-THF mixture .

2-Bromo-N-(2,3-Dihydro-1,5-Dimethyl-3-Oxo-2-Phenyl-1H-Pyrazol-4-yl)Benzamide

  • Structural Differences : Features a pyrazol-4-yl group instead of the carbamoylphenyl moiety.
  • Computational Insights : DFT studies reveal hydrogen bonding between the amide NH and carbonyl oxygen, stabilizing the molecule. The bromine atom contributes to electrostatic interactions .

Data Table: Key Properties of Selected Brominated Benzamides

Compound Name Molecular Formula Melting Point (°C) Key Spectral Data (NMR δ, ppm) Bioactivity Notes
2-Bromo-N-(4-carbamoylphenyl)benzamide C₁₄H₁₁BrN₂O₂ Not reported NH: ~10.5; Ar-H: 7.2–8.1 (m) Potential enzyme inhibition
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ Not reported NO₂: 8.2–8.5; Br-C: 1.89 Å Electrophilic intermediate
2-Bromo-N-(4-oxo-4H-chromen-2-yl)benzamide C₁₆H₁₀BrNO₃ 215–218 NH: 11.93; Chromone: 6.91 (s) Antimicrobial potential
N-(4-Carbamoylphenyl)furan-2-carboxamide C₁₂H₁₀N₂O₃ Not reported Furan: 6.5–7.5; NH₂: 5.8 (s) Antitumor activity

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